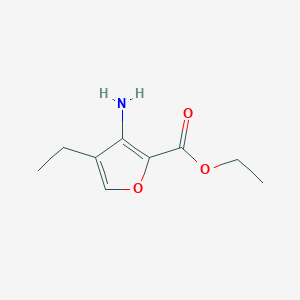
Ethyl 3-Amino-4-ethylfuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-Amino-4-ethylfuran-2-carboxylate is a heterocyclic organic compound that features a furan ring substituted with an amino group, an ethyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Amino-4-ethylfuran-2-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . This reaction yields Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-Amino-4-ethylfuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl 3-amino-4-ethylfuran-2-carbinol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-Amino-4-ethylfuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of Ethyl 3-Amino-4-ethylfuran-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The furan ring and amino group may play crucial roles in these interactions by forming hydrogen bonds or participating in electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar structure with a cyano group instead of an ethyl group.
Ethyl 3-amino-4-methylfuran-2-carboxylate: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 3-Amino-4-ethylfuran-2-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
ethyl 3-amino-4-ethylfuran-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-6-5-13-8(7(6)10)9(11)12-4-2/h5H,3-4,10H2,1-2H3 |
Clave InChI |
OCUXHCJCJSKQJH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=COC(=C1N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


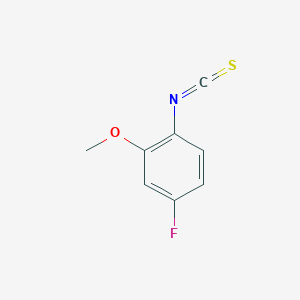
![Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)

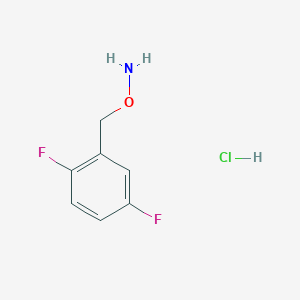
![Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid](/img/structure/B13693305.png)

![2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13693319.png)
![O-[(4-Methoxy-3,5-dimethyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13693323.png)
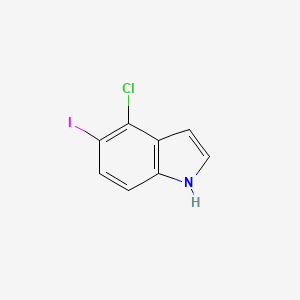
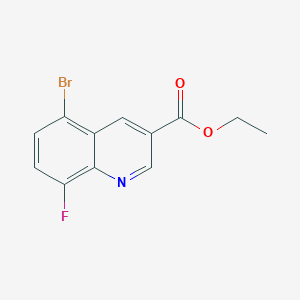


![1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone](/img/structure/B13693355.png)

